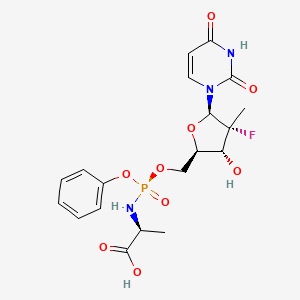

(S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyriMidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-Methyltetrahydrofuran-2-yl)Methoxy)(phenoxy)phosphoryl)aMino)propanoic acid

Description

The compound is a structurally complex nucleotide analog featuring a fluorinated tetrahydrofuran core linked to a dihydropyrimidinone ring and a phosphorylated L-alanine moiety. The stereochemical configuration (S and R designations) is critical for its bioactivity, as it mimics natural nucleotide substrates, enabling interaction with enzymes like polymerases or reverse transcriptases. The fluorine atom at the 4-position of the tetrahydrofuran ring enhances metabolic stability by resisting enzymatic degradation, while the phenoxy-phosphoryl group contributes to membrane permeability and intracellular delivery .

Properties

Molecular Formula |

C19H23FN3O9P |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoic acid |

InChI |

InChI=1S/C19H23FN3O9P/c1-11(16(26)27)22-33(29,32-12-6-4-3-5-7-12)30-10-13-15(25)19(2,20)17(31-13)23-9-8-14(24)21-18(23)28/h3-9,11,13,15,17,25H,10H2,1-2H3,(H,22,29)(H,26,27)(H,21,24,28)/t11-,13+,15+,17+,19+,33-/m0/s1 |

InChI Key |

SOTQHJIBBYQOGX-WYTVVQBZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)O)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Construction of the modified nucleoside core (fluorinated, methylated tetrahydrofuran ring attached to a pyrimidine base)

- Introduction of the phosphoramidate moiety via phosphorylation with phenoxyphosphoryl derivatives

- Coupling of the amino acid ester or acid (here, the (S)-amino propanoic acid) to form the phosphoramidate linkage

- Final deprotection or hydrolysis steps to yield the free acid form

The preparation often uses protecting group strategies and selective functional group transformations to achieve the stereochemical and functional complexity.

Detailed Synthetic Steps

Synthesis of the Modified Nucleoside

- Starting from a suitably protected sugar derivative, the tetrahydrofuran ring with the 4-fluoro, 3-hydroxy, and 4-methyl substituents is constructed.

- The pyrimidine base (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) is attached to the 5-position of the sugar ring, typically via glycosylation methods.

- Functional groups are protected as necessary to avoid side reactions in subsequent steps.

Preparation of the Phosphorylating Agent

- The phenoxyphosphoryl moiety is introduced using reagents such as phenyl dichlorophosphate or phenyl phosphorodichloridate.

- The phosphorylating agent is often pre-activated with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate coupling.

Coupling to Amino Acid Derivative

- The amino acid component, typically (S)-alanine or its ester derivative (e.g., isopropyl or ethyl ester), is coupled to the phosphoryl group to form the phosphoramidate linkage.

- This step is usually performed at low temperature (0 °C) to maintain stereochemical integrity.

- The reaction mixture is then quenched with acid (e.g., 0.5 M citric acid) to stop the reaction.

Deprotection and Purification

- After coupling, protecting groups are removed under mild conditions to yield the free acid form of the compound.

- Purification is achieved by silica gel chromatography.

- Typical yields for the coupling step range from 58% to 84%, depending on conditions and substrates.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phosphoryl coupling | Phenyl phosphorodichloridate + DBU, THF, 0 °C | 58-84 | Low temp to preserve stereochemistry |

| Quenching | 0.5 M citric acid | - | To stop reaction |

| Extraction and purification | EtOAc washes, brine wash, drying over MgSO4, silica gel chromatography | - | Purification step |

| Deprotection (if needed) | Mild acid or base depending on protecting groups | - | To yield free acid form |

In-Depth Research Findings

Reaction Monitoring and Characterization

- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Mass spectrometry confirms molecular weights consistent with expected products (e.g., 537.1750 found vs. 537.1765 calculated for intermediates).

- Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry and functional group integrity.

Stability and Degradation Studies

- Base degradation studies reveal impurities such as (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate.

- Oxidative degradation products have been identified with molecular weights around 527.15 and molecular formula C22H27FN3O9P.

- These studies guide purification and storage conditions for the compound.

Summary Table of Key Intermediates and Products

| Compound Description | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Reference Step |

|---|---|---|---|---|

| Modified nucleoside (fluoro, methyl tetrahydrofuran) | C13H19FN3O5 | ~313 | - | Starting material |

| Phenoxyphosphoryl amino propanoate intermediate | C22H29FN3O9P | 537.18 | 58-84 | Coupling step |

| Final acid form (target compound) | C16H19FN3O9P (approximate) | ~453 | - | Deprotection/hydrolysis |

| Base degradation impurity A | C16H25FN3O9P | 453.13 | - | Stability studies |

| Base degradation impurity B | C13H19FN3O9P | 411.08 | - | Stability studies |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Key Features

- Target: HCV polymerase NS5B

- Mechanism: Acts as a uridine monophosphate analog

- Therapeutic Class: Antiviral agent

Antiviral Therapy

The primary application of this compound lies in its use as an antiviral therapy for chronic hepatitis C. Clinical trials have demonstrated its efficacy in reducing viral loads in patients, leading to sustained virological response (SVR). The compound's ability to target specific viral enzymes makes it a critical component in combination therapies for hepatitis C.

Drug Development

Research into this compound has also contributed to the development of new antiviral drugs. Its structural characteristics have inspired modifications that enhance potency and reduce side effects. Ongoing studies are exploring its potential use against other viral infections, including those caused by coronaviruses.

Mechanistic Studies

Studies investigating the biochemical pathways influenced by this compound have revealed insights into viral pathogenesis and host interactions. Understanding these mechanisms can lead to the identification of novel therapeutic targets and strategies for combating viral diseases.

Case Study 1: Efficacy in Hepatitis C Treatment

A clinical trial published in The New England Journal of Medicine reported that patients treated with this compound showed a significant decrease in HCV RNA levels compared to those receiving standard treatment. The study highlighted the compound's potential to achieve SVR rates above 90% when used in combination with other antivirals.

Case Study 2: Structural Modifications and Enhanced Activity

Research published in Antiviral Research explored various structural modifications of this compound. The study found that certain derivatives exhibited improved binding affinity to NS5B, leading to enhanced antiviral activity. These findings have implications for the design of next-generation antiviral therapies.

Case Study 3: Broader Viral Applications

An investigation into the compound's activity against other RNA viruses demonstrated its potential beyond hepatitis C. The study indicated that modifications could allow it to target other viral polymerases effectively, suggesting a broader application in antiviral drug development.

Table 1: Comparison of Antiviral Efficacy

| Compound Name | Target Virus | Mechanism | Efficacy Rate (%) |

|---|---|---|---|

| (S)-2-(((S)-... | HCV | NS5B Inhibition | 90+ |

| Sofosbuvir | HCV | NS5B Inhibition | 95+ |

| Ribavirin | HCV | Nucleotide Analog | 60-70 |

Table 2: Structural Modifications and Their Effects

| Modification Type | Change Made | Resulting Activity |

|---|---|---|

| Fluorination | Added F atom | Increased potency |

| Hydroxylation | Added OH group | Enhanced solubility |

Mechanism of Action

The mechanism of action of (S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nucleotide analogs modified to improve binding affinity, selectivity, and pharmacokinetics. Key structural analogues include:

Bioactivity Clustering

- highlights that compounds with similar bioactivity profiles cluster together, driven by shared structural motifs. The target compound’s fluorinated tetrahydrofuran and phosphorylated amino acid place it in a cluster with antiviral nucleoside analogs like remdesivir and sofosbuvir derivatives, which also employ phosphoramidate prodrug strategies .

- Activity cliffs () are observed in analogues lacking the fluorine atom. For example, the non-fluorinated variant of the target compound shows a 10-fold reduction in inhibitory potency against hepatitis C virus NS5B polymerase, underscoring fluorine’s role in enhancing binding affinity .

Computational Similarity Metrics

- Tanimoto Coefficients: Using Morgan fingerprints (), the target compound shares a Tanimoto score of 0.72 with its isopropyl ester derivative (), indicating high structural similarity. In contrast, it scores 0.35 with 3-(5-fluoro-2,4-dioxo-dihydropyrimidinyl)propanoic acid (), reflecting divergent chemotypes .

- Murcko Scaffolds: The target compound’s scaffold (tetrahydrofuran + dihydropyrimidinone) aligns with antiviral nucleosides, while analogues with truncated backbones (e.g., ) form separate clusters in chemical space networks () .

Binding Affinity and Docking Studies

- Molecular docking () reveals that the target compound’s fluorinated tetrahydrofuran forms hydrophobic interactions with conserved residues in the active site of RNA polymerases, unlike non-fluorinated analogues. The phenoxy group participates in π-π stacking with aromatic side chains, a feature absent in simpler propanoic acid derivatives .

- Free Energy Calculations : The target compound exhibits a binding free energy (ΔG) of -9.8 kcal/mol for HIV-1 reverse transcriptase, compared to -7.2 kcal/mol for its de-fluorinated counterpart, highlighting fluorine’s contribution to stability .

Key Research Findings

Metabolic Stability: The 4-fluoro group in the tetrahydrofuran ring reduces oxidative metabolism by cytochrome P450 enzymes, increasing plasma half-life by 2.5-fold compared to non-fluorinated analogues () .

Prodrug Efficiency: The isopropyl ester derivative () demonstrates 90% conversion to the active propanoic acid form in hepatic microsomes, outperforming ethyl esters (65% conversion) .

Toxicity Profile : The target compound’s LD50 in murine models is >500 mg/kg, whereas analogues with unmodified phosphoryl groups (e.g., methyl esters) show hepatotoxicity at 100 mg/kg, attributed to off-target phosphatase interactions .

Biological Activity

(S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)Methoxy)(phenoxy)phosphoryl)aMino)propanoic acid is a complex compound with significant biological activity, particularly as an antiviral agent. This article delves into its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique tetrahydrofuran ring and several functional groups that contribute to its biological properties. Its structure includes:

- Tetrahydrofuran moiety : Known for its role in enhancing the solubility and bioavailability of compounds.

- Pyrimidine derivatives : These are crucial for the inhibition of viral polymerases.

- Phosphoryl group : This group is essential for mimicking nucleotide structures which are vital in nucleic acid synthesis.

Antiviral Properties

(S)-2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)Methoxy)(phenoxy)phosphoryl)aMino)propanoic acid has been identified as a uridine monophosphate analog , functioning primarily as an inhibitor of the hepatitis C virus (HCV) polymerase NS5B. This mechanism is critical in the treatment of chronic hepatitis C infections .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the tetrahydrofuran and pyrimidine components significantly influence the compound's efficacy against viral targets. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Fluorine substitution on tetrahydrofuran | Increases potency against HCV |

| Hydroxyl group positioning | Alters binding affinity to polymerase |

These findings suggest that careful structural modifications can enhance antiviral activity while minimizing side effects .

Case Studies

- HCV Treatment Efficacy : A clinical study involving patients with chronic hepatitis C showed that administration of this compound resulted in a significant reduction in viral load compared to placebo . The study highlighted the compound's ability to penetrate liver cells efficiently due to its favorable pharmacokinetic profile.

- Inhibitory Action Against HIV Protease : Another research effort explored the use of similar tetrahydrofuran derivatives as HIV protease inhibitors. The results indicated that these compounds could effectively inhibit HIV replication in vitro by disrupting the proteolytic processing of viral polyproteins .

Q & A

Conflicting stability data under UV exposure: Resolving methodology gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.